molecular formula C9H10F3NS B13949630 N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline

N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline

Cat. No.: B13949630
M. Wt: 221.24 g/mol
InChI Key: VCIQTULHBJRDII-UHFFFAOYSA-N
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Description

N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a methylthio group, and an aniline moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

Industrial production methods for N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and specific reagents, such as nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

N-methyl-3-methylsulfanyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NS/c1-13(9(10,11)12)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3

InChI Key

VCIQTULHBJRDII-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)SC)C(F)(F)F

Origin of Product

United States

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